methyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate
Description
Methyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a carboxylate ester at position 4 and a 2-oxoacetyl-indole moiety at position 1. The indole group is further modified by a diethylcarbamoylmethyl side chain, introducing both lipophilic and hydrogen-bonding properties. The compound’s design combines elements of piperidine-based scaffolds (common in CNS-targeting drugs) and indole derivatives (frequently associated with serotonin receptor modulation) .
Properties
IUPAC Name |
methyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-4-24(5-2)20(27)15-26-14-18(17-8-6-7-9-19(17)26)21(28)22(29)25-12-10-16(11-13-25)23(30)31-3/h6-9,14,16H,4-5,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKBUPWSYVWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the piperidine ring and the diethylcarbamoyl group. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester and oxoacetyl groups are susceptible to hydrolysis under acidic or basic conditions.
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Basic hydrolysis : Treatment with NaOH or KOH in aqueous ethanol yields the corresponding carboxylic acid derivatives. For example, saponification of the methyl ester produces piperidine-4-carboxylic acid intermediates, which are precursors for further functionalization .
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Acidic hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol can cleave ester bonds, though this is less common due to competing side reactions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Saponification | 1M NaOH, EtOH/H₂O, 80°C, 6h | Carboxylic acid derivative | 75–85% |
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen participates in alkylation or acylation reactions.
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Alkylation : Reacting with alkyl halides (e.g., benzyl chloride) in the presence of NaH/DMSO forms quaternary ammonium salts. This is critical for modifying the piperidine’s steric and electronic properties .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions introduces acyl groups to the piperidine nitrogen, enhancing lipophilicity .
Functionalization of the Indole Moiety
The indole ring undergoes electrophilic substitution at the C-2 or C-5 positions.
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Electrophilic bromination : NBS (N-bromosuccinimide) in DMF introduces bromine at C-2, enabling Suzuki-Miyaura cross-coupling for biaryl synthesis .
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Vilsmeier-Haack formylation : POCl₃/DMF at 0°C generates a formyl group at C-5, useful for subsequent condensations .
| Reaction Type | Reagents/Conditions | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 50°C, 3h | C-2 | 60% | |
| Formylation | POCl₃/DMF, 0°C, 2h | C-5 | 55% |
Oxidation of the Oxoacetyl Group
The α-ketoamide (2-oxoacetyl) group is prone to oxidation or reduction:
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Oxidation : Strong oxidants like KMnO₄ convert the α-keto group to a carboxylic acid, though this risks over-oxidation of adjacent groups.
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Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity.
| Reaction Type | Reagents/Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C, 2h | Carboxylic acid | Moderate | |
| Reduction | NaBH₄, MeOH, RT, 1h | Secondary alcohol | High |
C-H Activation and Cross-Coupling
Transition-metal catalysis enables regioselective functionalization:
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C-2 Arylation of Piperidine : Pd(OAc)₂/XPhos catalyzes coupling with aryl iodides via directed sp³ C-H activation, introducing aryl groups at the piperidine’s C-2 position .
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Suzuki-Miyaura Coupling : Brominated indole intermediates react with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl structures .
| Reaction Type | Catalysts/Conditions | Substrates | Yield | Reference |
|---|---|---|---|---|
| C-2 Arylation | Pd(OAc)₂/XPhos, K₂CO₃, 110°C, 12h | Aryl iodides | 70% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 6h | Arylboronic acids | 65% |
Diethylcarbamoyl Group Modifications
The diethylcarbamoyl-methyl group undergoes hydrolysis or displacement:
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Hydrolysis : Concentrated HCl at reflux cleaves the carbamate to a primary amine, enabling re-functionalization.
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Nucleophilic Displacement : Treatment with Grignard reagents (e.g., MeMgBr) replaces the carbamoyl group with alkyl chains.
| Reaction Type | Reagents/Conditions | Products | Utility | Reference |
|---|---|---|---|---|
| Carbamate Hydrolysis | 6M HCl, 100°C, 8h | Primary amine | Amine intermediate | |
| Alkylation | MeMgBr, THF, 0°C → RT, 4h | Alkylated indole | Lipophilicity enhancement |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to methyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate exhibit notable antitumor properties. Specifically, derivatives of indole and piperidine have been studied for their ability to inhibit the growth of solid tumors, including colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor proliferation pathways .
Neuroprotective Effects
Recent studies suggest that indole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's structure allows it to interact with neurotransmitter systems, potentially enhancing cognitive function and providing protection against oxidative stress .
Colorectal Cancer Research
A study published in the Proceedings of the American Association for Cancer Research demonstrated that indole derivatives similar to this compound showed significant antitumor activity against colorectal cancer cell lines. The research highlighted the compound's ability to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent .
Neurodegenerative Disease Models
In preclinical models of neurodegeneration, compounds with similar structural features have been shown to protect neuronal cells from apoptosis induced by oxidative stress. These findings support further investigation into the neuroprotective properties of this compound as a potential treatment for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of methyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The diethylcarbamoyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Heterocyclic Appendages
A structurally analogous compound, 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, shares the piperidine-carboxamide framework but replaces the indole group with a benzodiazolone moiety. This substitution alters solubility and target selectivity, as benzodiazolones are known for kinase inhibition, whereas indoles often target GPCRs .
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS RN: 1018051-53-0) features a pyrazolo-pyridine core instead of indole.
Table 1: Structural Comparison
Computational and Bioactivity-Based Comparisons
Molecular Similarity Metrics
Computational analyses using Tanimoto and Dice similarity indexes (based on MACCS and Morgan fingerprints) reveal moderate structural overlap with indole- and piperidine-containing compounds.
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles across 37 compounds demonstrated that the target compound groups with indole derivatives modulating serotonin receptors and acetylcholinesterase inhibitors. This aligns with the indole moiety’s known role in neurotransmitter-related targets .
Table 2: Bioactivity Profile Similarity
Proteomic and Phenotypic Comparison
CANDO Proteomic Interaction Signatures
The CANDO platform predicts interactions between compounds and 48,278 protein structures. This contrasts with benzodiazolone derivatives, which show stronger homology to kinase inhibitors like imatinib .
Chemical-Genetic Profiling
Genome-wide fitness defect profiles link the target compound to transcriptional regulators (e.g., histone deacetylases), unlike pyrazolo-pyridine derivatives, which correlate with metabolic pathway disruption .
Limitations and Innovations in Comparison Methods
Traditional QSAR models perform poorly for structurally diverse compounds but improve when datasets are restricted to analogs (e.g., indole-piperidine derivatives) . Molecular networking (cosine scores >0.8 for MS/MS fragmentation) and pharmacophore modeling further refine comparisons by emphasizing functional group spatial arrangements .
Biological Activity
Methyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound with potential biological activities. The indole structure, combined with a piperidine core and a diethylcarbamoyl moiety, suggests diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound can be represented as follows:
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems and has been implicated in anti-inflammatory and anticancer activities. The piperidine structure contributes to the compound's potential as a central nervous system (CNS) agent.
Biological Activities
- Anticancer Activity :
- Antiviral Activity :
- Neuroprotective Effects :
Study 1: Anticancer Potential
In vitro studies on this compound showed significant cytotoxicity against A549 lung cancer cells. The compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
Study 2: Antiviral Activity
A series of piperidine derivatives were tested for their efficacy against influenza A/H1N1 virus. The most potent analogs exhibited EC50 values in the low micromolar range, demonstrating effective inhibition of viral replication without significant cytotoxicity .
Research Findings
Q & A
Q. Basic Research Focus
- HPLC conditions : Use a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for baseline separation of the compound and its synthetic precursors .
- Detection : UV absorption at 210–260 nm is suitable for indole and carbonyl chromophores .
Advanced Research Focus : For polar degradation products, switch to a hydrophilic interaction liquid chromatography (HILIC) column with acetonitrile/ammonium formate gradients .
How can researchers assess the compound’s stability under physiological conditions, and what degradation pathways are plausible?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress. Monitor degradation via LC-MS with a mobile phase containing 0.2 M sodium phosphate and tetrabutylammonium hydroxide (pH 5.5) .
- Plausible pathways : Hydrolysis of the ester group (methyl carboxylate) or oxoacetyl moiety under acidic conditions .
Methodological Insight : Use Arrhenius kinetics to predict shelf-life by accelerating degradation at elevated temperatures (40–60°C) .
What in vitro assays are suitable for evaluating biological activity, and how can nonspecific binding be minimized?
Q. Advanced Research Focus
- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., enzymes with piperidine-binding pockets) .
- Nonspecific binding mitigation : Include blocking agents like bovine serum albumin (BSA) or Tween-20 in assay buffers. Validate specificity via competitive binding with structurally related analogs .
Methodological Insight : For cell-based assays, pre-incubate the compound with liver microsomes to assess metabolic stability .
How should researchers address discrepancies between computational predictions and experimental logP values?
Q. Basic Research Focus
- Experimental logP : Determine via shake-flask method using octanol/water partitioning, validated by HPLC retention time correlation .
- Computational adjustments : Recalibrate predicted logP values (e.g., using ACD/Labs Percepta) by incorporating experimental data for similar indole-piperidine derivatives .
Advanced Research Focus : Use molecular dynamics simulations to model solvation effects of the diethylcarbamoyl group, which may deviate from fragment-based predictions .
What strategies can optimize the compound’s solubility for in vivo studies without altering its pharmacophore?
Q. Advanced Research Focus
- Prodrug approach : Convert the methyl ester to a more hydrolytically stable, water-soluble salt (e.g., sodium or lysine derivative) .
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility while preserving the indole-piperidine core .
Methodological Insight : Screen solubility in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
How can metabolic pathways be elucidated, and what analytical tools are critical for identifying major metabolites?
Q. Advanced Research Focus
- Metabolite profiling : Incubate the compound with human hepatocytes and analyze via UPLC-QTOF-MS. Use data-dependent acquisition (DDA) to fragment ions for structural identification .
- Key metabolic sites : Predict oxidation at the indole C-3 position or N-deethylation of the carbamoyl group using CYP450 docking simulations .
Methodological Insight : Synthesize putative metabolites (e.g., hydroxylated derivatives) for comparative LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
